N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran core, a benzo[d][1,3]dioxole moiety, and a pivalamide group, which collectively contribute to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the Pivalamide Group: The pivalamide group can be introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation step can be performed using a continuous flow reactor, which allows for precise temperature control, improved heat and mass transfer, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and exhibit anticancer activity by targeting microtubules.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have a similar benzo[d][1,3]dioxole structure and are evaluated for their antitumor activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-21(2,3)20(25)23-17-13-6-4-5-7-14(13)28-18(17)19(24)22-12-8-9-15-16(10-12)27-11-26-15/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDPIKTYWWFFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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